

## A Technical Guide to PF-06835919: A Potent Ketohexokinase Inhibitor

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Compound of Interest		
Compound Name:	PF-06835919	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental data for **PF-06835919**, a potent and selective inhibitor of ketohexokinase (KHK). This molecule is of significant interest for its therapeutic potential in metabolic disorders driven by excessive fructose consumption, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).

### **Chemical Properties and IUPAC Name**

**PF-06835919**, also known as MDK1846, is a small molecule inhibitor with the following IUPAC name: 2-((1R,5S,6R)-3-(2-((S)-2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid. Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	2-((1R,5S,6R)-3-(2-((S)-2-methylazetidin-1-yl)-6- (trifluoromethyl)pyrimidin-4-yl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid	
Synonyms	PF 06835919, PF06835919, MDK1846, MDK-1846, MDK 1846, ketohexokinase inhibitor, ketohexokinase-In-1	
CAS Number	2102501-84-6	_
Chemical Formula	C16H19F3N4O2	_
Molecular Weight	356.35 g/mol	_
Exact Mass	356.1460	_
Appearance	Solid powder	_
Solubility	Soluble in DMSO	_
InChI Key	MDUYWDNWFXSMJJ- XWLWVQCSSA-N	_
Canonical SMILES	CC1CN(C1)C2=NC(=CC(=N2) N3C[C@@H]4INVALID- LINKC4CC(=O)O)C(F)(F)F	_

# Mechanism of Action: Inhibition of Fructose Metabolism

**PF-06835919** is a potent inhibitor of ketohexokinase (KHK), the first and rate-limiting enzyme in fructose metabolism. KHK exists in two isoforms, KHK-A and KHK-C, with KHK-C being the predominant isoform in the liver, the primary site of fructose metabolism. **PF-06835919** exhibits high selectivity for KHK-C. By inhibiting KHK, **PF-06835919** blocks the conversion of fructose to



fructose-1-phosphate, thereby preventing its entry into downstream metabolic pathways that contribute to de novo lipogenesis (DNL), triglyceride accumulation, and uric acid production.

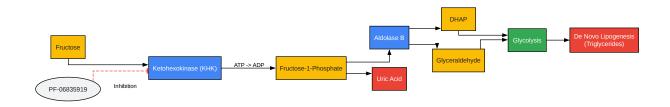
The inhibitory potency of **PF-06835919** against KHK isoforms is detailed in the table below:

Isoform	IC50 (nM)	Reference
KHK-C	8.4	
KHK-A	66	_

This inhibition of fructose metabolism has been shown to have several beneficial downstream effects in preclinical models, including the reduction of hepatic steatosis, improvement of insulin sensitivity, and lowering of plasma triglycerides.

# Signaling Pathway of Fructose Metabolism and Inhibition by PF-06835919

The following diagram illustrates the central role of KHK in fructose metabolism and the point of intervention by **PF-06835919**.



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Caption: Fructose metabolism pathway and the inhibitory action of **PF-06835919** on Ketohexokinase (KHK).

#### **Experimental Protocols**

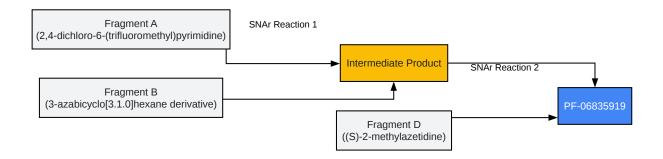


Detailed experimental protocols for the synthesis and biological evaluation of **PF-06835919** are described in the primary literature. Below is a summary of the methodologies.

#### Synthesis of PF-06835919

The synthesis of **PF-06835919** has been reported to involve the conjunction of three key fragments via two sequential nucleophilic aromatic substitution (SNAr) reactions. A detailed, step-by-step protocol can be found in the supplementary information of the publication by Futatsugi et al. in the Journal of Medicinal Chemistry.

The general synthetic workflow is depicted below:



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Caption: General synthetic workflow for **PF-06835919** via sequential SNAr reactions.

#### **Ketohexokinase (KHK) Inhibition Assay**

The inhibitory activity of **PF-06835919** against KHK is typically determined using a biochemical assay that measures the production of ADP, a product of the kinase reaction. A common method employed is the ADP-Glo™ Kinase Assay.

Principle of the Assay:

- Kinase Reaction: Recombinant human KHK-C or KHK-A is incubated with the substrate (fructose), ATP, and the test compound (**PF-06835919**) at varying concentrations.
- ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent





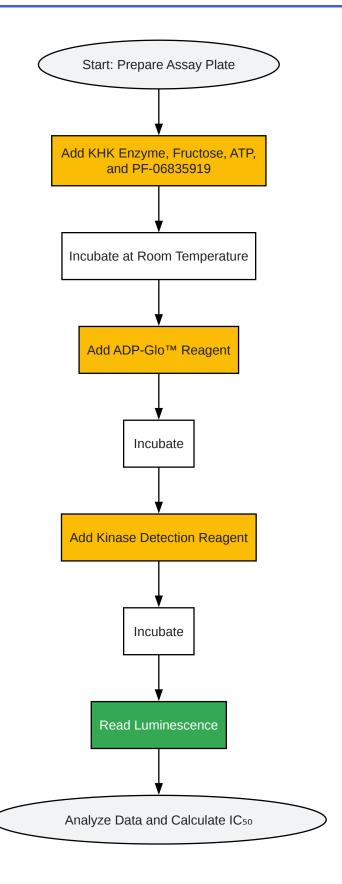


is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

• Signal Measurement: The amount of light produced is proportional to the ADP concentration and is measured using a luminometer. The IC<sub>50</sub> value is then calculated by plotting the luminescence signal against the inhibitor concentration.

A detailed protocol for the ADP-Glo<sup>™</sup> Kinase Assay can be obtained from the manufacturer (Promega). The specific conditions for the KHK assay, such as enzyme and substrate concentrations, can be found in the experimental section of Futatsugi et al., J. Med. Chem. 2020, 63, 22, 13546–13560.





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Caption: Workflow for the Ketohexokinase (KHK) inhibition assay using the ADP-Glo™ method.







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